N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-7-13(17(18)19)10(14)6-11(12)15/h2-7,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNYJSKCZTOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-amino-4-chlorobenzene, followed by sulfonation and subsequent coupling with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-chloro-5-nitroaniline. This process often includes steps such as purification through recrystallization and characterization via spectroscopic methods (NMR, IR, MS) to confirm the structure and purity of the compound .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of sulfonamide derivatives. For instance, a series of compounds derived from similar structures have shown cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancer . The mechanisms of action often involve inducing apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Case Study: Cytotoxicity Evaluation
In one study, derivatives of sulfonamides were tested against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Enzyme Inhibition
Sulfonamides have also been investigated for their potential as enzyme inhibitors. Research has demonstrated that this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .
Table: Enzyme Inhibition Activity
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | 25 |
| This compound | Acetylcholinesterase | 30 |
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that derivatives like this compound exhibit antibacterial activity against various strains of bacteria .
Case Study: Antimicrobial Testing
In a comparative study, this compound was tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide, a comparative analysis with analogous sulfonamides is essential. Below is a detailed comparison based on molecular structure, substituent effects, and available data:
Structural Analogues and Substituent Effects
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The nitro (-NO₂) and chlorine (-Cl) groups in the target compound enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors) compared to compounds with purely electron-donating substituents like methyl (-CH₃) .
- Steric effects : The allyl and fluorobenzyl groups in introduce steric bulk, which could reduce membrane permeability relative to the target compound’s more compact structure.
Physicochemical Properties
Notes:
- The nitro group in the target compound may confer higher reactivity but lower solubility compared to halogenated or alkylated analogues .
Biological Activity
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula: C13H12ClN3O4S
- Molecular Weight: 329.77 g/mol
- CAS Number: 6358-02-7
The compound features a sulfonamide group, which is known for its role in various therapeutic applications, particularly in antibacterial and anti-inflammatory contexts.
Antibacterial Activity
Sulfonamides are well-documented for their antibacterial properties. Research has shown that derivatives of sulfonamides exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that this compound demonstrates significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| E. coli | 31 ± 0.12 | 7.81 |
| S. aureus | 28 ± 0.10 | 10.00 |
These findings suggest that the compound's structural modifications enhance its interaction with bacterial targets, thereby increasing its efficacy compared to traditional sulfonamides .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, this compound has been reported to inhibit the activity of epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including HeLa and MCF-7 cells:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
These results indicate that the compound may serve as a promising lead for further development in anticancer drug discovery .
The biological activity of this compound can be attributed to its ability to interfere with bacterial folate synthesis and modulate key signaling pathways in cancer cells. The sulfonamide moiety competes with para-aminobenzoic acid (PABA) in bacterial cells, inhibiting dihydropteroate synthase, an essential enzyme for folate production.
In cancer cells, the compound's interaction with EGFR leads to downstream effects that inhibit cell proliferation and induce apoptosis through various signaling cascades, including MAPK and PI3K/Akt pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to controls.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to a marked decrease in tumor size and improved survival rates among subjects treated with this agent compared to those receiving standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
